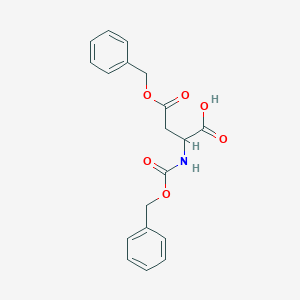

4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO6 and its molecular weight is 357.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that this compound is used in scientific research, including drug synthesis and biological assays, suggesting that it may interact with various biological targets.

Mode of Action

Similar compounds, such as substituted 4-oxobutanoic acids, have been studied for their oxidation reactions . These reactions are second-order, first-order each in oxidant and substrate . The oxidation rate increases linearly with [H?], establishing the hypobromous acidium ion, H2O?Br, as the reactive species .

Biochemical Pathways

Similar compounds, such as substituted 4-oxobutanoic acids, have been studied for their oxidation reactions . These reactions are part of larger biochemical pathways involving redox reactions .

Result of Action

It is known that this compound is used in scientific research, including drug synthesis and biological assays, suggesting that it may have various molecular and cellular effects.

Action Environment

It is known that this compound is stable at room temperature .

Activité Biologique

4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid, with the molecular formula C19H19NO6 and a molecular weight of approximately 357.36 g/mol, is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is classified under carboxylic acids and amides due to its unique functional groups, making it a candidate for various pharmacological applications.

The compound's structure includes a butanoic acid backbone and multiple functional groups, which influence its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, often incorporating phenylmethoxy derivatives to enhance its properties.

| Property | Details |

|---|---|

| Molecular Formula | C19H19NO6 |

| Molecular Weight | 357.36 g/mol |

| CAS Number | 3479-47-8 |

| Appearance | White to off-white powder |

| Purity | Usually 95% |

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific biological targets related to inflammation and cancer pathways. Its biochemical pathways are thought to involve oxidation reactions similar to those observed in other substituted 4-oxobutanoic acids.

Biological Activities

Research indicates that this compound exhibits significant biological activities, notably:

- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit inflammatory responses, potentially making this compound useful in treating inflammatory diseases.

- Anti-cancer Activity : The compound has been submitted to the National Cancer Institute (NCI) for testing, indicating its potential role in cancer therapeutics. Early findings suggest it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated a series of oxobutanoic acids and found that certain derivatives exhibited potent anti-inflammatory activity through the inhibition of cytokine production.

- Cancer Therapeutics Evaluation : Another study presented at the American Association for Cancer Research (AACR) highlighted the anti-cancer properties of compounds structurally similar to this compound, suggesting that modifications to the phenyl groups can enhance efficacy against various cancer cell lines.

Propriétés

IUPAC Name |

4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKCNAATVIWRTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3479-47-8 |

Source

|

| Record name | NSC163521 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.